Dimethyl prenylphosphonate

Description

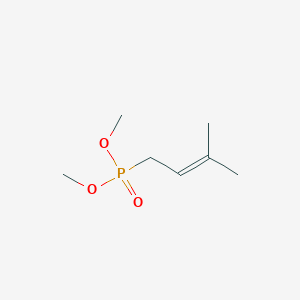

Dimethyl prenylphosphonate is an organophosphorus compound with the molecular structure characterized by a prenyl group (3-methyl-2-butenyl) attached to a phosphonate moiety with two methyl ester groups. It is primarily utilized as a functional alkylating agent in organic synthesis, particularly in the alkylation of phenolic compounds for applications such as photography materials . The compound’s reactivity stems from its ability to participate in nucleophilic substitution reactions, where the prenyl group acts as a leaving group under specific conditions.

Properties

Molecular Formula |

C7H15O3P |

|---|---|

Molecular Weight |

178.17 g/mol |

IUPAC Name |

1-dimethoxyphosphoryl-3-methylbut-2-ene |

InChI |

InChI=1S/C7H15O3P/c1-7(2)5-6-11(8,9-3)10-4/h5H,6H2,1-4H3 |

InChI Key |

PMHUPJRTEQENJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCP(=O)(OC)OC)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphonate ester bonds in dimethyl prenylphosphonate undergo hydrolysis under acidic or basic conditions, yielding prenylphosphonic acid:

Acidic Hydrolysis

Basic Hydrolysis

-

Conditions : 1 M NaOH, 80°C, 6 hours.

-

Kinetics : Methyl esters hydrolyze 1000× faster than bulkier esters (e.g., isopropyl) .

Cross-Coupling Reactions

The prenyl group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

With Aryl Halides

-

Conditions : Microwave irradiation, 10 minutes, retention of phosphorus configuration .

-

Scope : Tolerates electron-withdrawing/donating groups on aryl halides.

Table 2 : Representative Cross-Coupling Yields

| Aryl Halide | Product Yield (%) |

|---|---|

| 4-Chlorophenyl iodide | 92 |

| 4-Methoxyphenyl iodide | 88 |

| 2-Naphthyl iodide | 85 |

Phosphonate–Phosphinate Rearrangement

Under strong bases (e.g., s-BuLi), this compound undergoes rearrangement to phosphinates:

-

Mechanism : Metalation at methoxy groups followed by alkyl migration .

-

Steric Effects : Bulky prenyl groups reduce rearrangement efficiency (yields: 20–40%) .

Biological Interactions

This compound derivatives inhibit enzymes involved in cell wall biosynthesis (e.g., decaprenylphosphoryl-β-d-ribose oxidase (DprE1) in Mycobacteria) .

Comparison with Similar Compounds

Key Properties :

- Molecular formula : Likely $ C8H{15}O_3P $ (inferred from structural analogs).

- Reactivity : High due to the electron-withdrawing phosphonate group and labile prenyl substituent.

- Applications : Used in synthesizing dyes, polymer additives, and specialty chemicals .

Comparison with Structurally Similar Compounds

Dimethyl Methylphosphonate (DMMP)

Diethyl Prenylphosphonate

- Structure : Ethyl ester groups replace methyl esters in dimethyl prenylphosphonate.

- Key Differences: Solubility: Higher lipophilicity due to ethyl groups, enhancing compatibility with non-polar solvents. Reactivity: Slower hydrolysis compared to dimethyl analogs due to steric hindrance from ethyl groups .

- Applications : Similar alkylation uses but tailored for reactions requiring slower kinetics.

Dimethyl Phenyl Phosphate

Diethyl (4-Biphenylylmethyl)phosphonate

- Structure : Features a biphenylmethyl group attached to a phosphonate with ethyl esters.

- Key Differences :

Functional and Reactivity Comparisons

Alkylation Efficiency

| Compound | Alkylation Rate | Preferred Substrates |

|---|---|---|

| This compound | High | Phenolic compounds |

| Diethyl prenylphosphonate | Moderate | Sterically hindered substrates |

| Dimethyl methylphosphonate | Low | Non-reactive systems |

Rationale : The prenyl group in this compound facilitates faster leaving-group displacement compared to ethyl or methyl substituents .

Solubility and Stability

| Compound | Solubility in Water | Hydrolytic Stability |

|---|---|---|

| This compound | Low | Moderate |

| Dimethyl phenyl phosphate | Very low | High |

| DMMP | High | Low |

Rationale : Phosphonates (e.g., this compound) are generally less stable than phosphates (e.g., dimethyl phenyl phosphate) due to weaker P-O bonds .

Extraction Behavior (Analogy to Dialkyl Phenylphosphonates)

A study comparing dialkyl phenylphosphonates with tri-n-butyl phosphate (TBP) in nitrate systems found:

- Dialkyl phosphonates exhibit higher extraction efficiency for metal ions due to stronger electron-donating alkyl groups.

- Methyl vs. Ethyl Esters : Methyl esters (e.g., this compound) show faster kinetics but lower selectivity compared to ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.